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Compound of Interest

Compound Name:
2-(Hex-5-yn-1-yloxy)tetrahydro-2h-

pyran

CAS No.: 1720-37-2

Cat. No.: B147552

Get Quote

This guide provides a technical comparison of the 13C NMR spectral characteristics of 2-(hex-
5-yn-1-yloxy)tetrahydro-2H-pyran against its precursor (5-hexyn-1-ol) and the protecting

reagent (3,4-dihydro-2H-pyran).

For researchers employing "Click Chemistry" or complex total synthesis, the tetrahydropyranyl

(THP) ether serves as a robust protecting group for primary alcohols. However, verifying

complete protection without interfering with the terminal alkyne requires precise spectral

analysis. This guide establishes the diagnostic chemical shifts necessary to confirm moiety

integrity and purity.

Chemical Shift Comparison: Product vs. Precursor
The following table contrasts the 13C NMR shifts of the protected product against the starting

material. The critical diagnostic indicator is the appearance of the anomeric carbon signal and

the downfield shift of the linker carbon.

Table 1: Comparative 13C NMR Shifts (CDCl₃, 75-100 MHz)
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Carbon
Position

5-Hexyn-1-ol
(Precursor)

THP-Protected

Product

Shift
Difference (Δδ)

Diagnostic
Note

C1 (Linker -

OCH₂-)
62.3 ppm 67.5 ppm +5.2 ppm

Primary

Confirmation:

Distinct

downfield shift

due to acetal

formation (α-

effect).

C2' (Anomeric -

O-CH-O-)
Absent 98.8 ppm N/A

Key Indicator:

Unique signal in

the 98-100 ppm

region confirms

THP ring

attachment.

C6' (THP Ring -

OCH₂-)
Absent 62.1 ppm N/A

Often overlaps

with precursor

C1 if reaction is

incomplete;

check

integration.

C5 (Alkyne

Internal)
84.2 ppm 84.3 ppm ~0.1 ppm

Stability Check:

Alkyne integrity

is confirmed by

the lack of

significant shift.

C6 (Alkyne

Terminal)
68.4 ppm 68.5 ppm ~0.1 ppm

Distinct from

THP signals;

confirms the

alkyne remains

terminal.

THP Ring

Carbons (C3'-

C5')

Absent 19.5, 25.4, 30.6

ppm

N/A Characteristic

cluster of

methylene
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signals in the

aliphatic region.

Technical Insight: The shift of the hexyl C1 carbon from ~62 ppm to ~67.5 ppm is the most

reliable metric for calculating conversion yield in crude mixtures, as the anomeric peak (98.8

ppm) has no equivalent in the starting material for direct ratio comparison.

Structural Assignment & Logic Flow
To validate the synthesis of 2-(hex-5-yn-1-yloxy)tetrahydro-2H-pyran, researchers should

follow a subtractive logic path. The presence of the THP group introduces chiral centers (at the

anomeric position), which may result in diastereomeric splitting if the alkyl chain itself were

chiral (not applicable here, but peak broadening may occur).

Figure 1: NMR Assignment Logic Tree
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Analyze 13C Spectrum
(CDCl3)

Is there a signal at
98 - 100 ppm?

Are Alkyne signals present?
(~68 ppm & ~84 ppm)

Yes

Starting Material Present
(5-Hexyn-1-ol)

No (Only SM)

Check C1 Linker Shift
(O-CH2-R)

Yes

Impurity: DHP Polymer
or Hydrolysis

No (Alkyne missing)

CONFIRMED
2-(Hex-5-yn-1-yloxy)THP

Signal at ~67.5 ppm Signal at ~62.3 ppm

Click to download full resolution via product page

Caption: Logical decision tree for validating THP protection of 5-hexyn-1-ol using 13C NMR

markers.

Experimental Protocol: Synthesis & Sample Prep
This protocol ensures high-purity isolation suitable for the spectral data presented above. The

reaction utilizes acid-catalyzed addition of the alcohol to the enol ether.

Reagents & Materials:
Substrate: 5-Hexyn-1-ol (1.0 equiv)

Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 equiv)
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Catalyst: p-Toluenesulfonic acid (pTSOH) (0.01 equiv) or PPTS (mild alternative).

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 5-hexyn-1-ol and

anhydrous DCM (0.2 M concentration).

Addition: Add DHP dropwise via syringe at 0°C to prevent polymerization.

Catalysis: Add pTSOH (1 mol%). Stir at room temperature for 3–4 hours.

Process Control: Monitor via TLC (Hexane:EtOAc 9:1). The product (Rf ~0.6) will be less

polar than the alcohol (Rf ~0.3).

Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes to

neutralize the acid (crucial to prevent hydrolysis during concentration).

Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 5% EtOAc

in Hexanes) to remove excess DHP.

Figure 2: Synthesis Pathway[1]
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(Acid Catalyst)
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Caption: Reaction pathway for the acid-catalyzed protection of 5-hexyn-1-ol with DHP.

Troubleshooting & Impurity Profiling
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When analyzing the 13C NMR, specific impurities may appear if the workup was insufficient.

Excess DHP: Look for vinyl ether signals at 144 ppm and 100 ppm. These are distinct from

the product's anomeric signal (98.8 ppm).

Deprotection (Hydrolysis): If the sample is acidic (e.g., CDCl₃ typically contains traces of

HCl), the acetal may hydrolyze back to the alcohol inside the NMR tube.

Solution: Filter the NMR solvent through basic alumina or add a grain of K₂CO₃ to the

NMR tube.

Polymerization: Broad peaks in the 19–35 ppm region without distinct resolution suggest

DHP polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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